22-Methyltricosa-5,9-dienoic acid
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Overview
Description
22-Methyltricosa-5,9-dienoic acid is a unique fatty acid characterized by its long carbon chain and the presence of two double bonds at positions 5 and 9. This compound is part of the non-methylene-interrupted (NMI) dienoic fatty acids, which are known for their distinctive structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22-Methyltricosa-5,9-dienoic acid typically involves the stereoselective cross-coupling of appropriate precursors. One common method is the Heck-decarboxylate coupling, which utilizes dienedioic acid as a building block . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification methods to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 22-Methyltricosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds to yield saturated fatty acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
22-Methyltricosa-5,9-dienoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 22-Methyltricosa-5,9-dienoic acid involves its incorporation into cellular membranes, where it affects membrane fluidity and function. Its cytotoxic effects are believed to be due to its ability to disrupt membrane integrity, leading to cell lysis and death. The compound may also interact with specific molecular targets, such as enzymes involved in lipid metabolism .
Comparison with Similar Compounds
- 23-Methyl-5Z,9Z-tetracosadienoic acid
- 24-Methylpentacosa-5,9-dienoic acid
- 25-Methylhexacosa-5,9-dienoic acid
Comparison: 22-Methyltricosa-5,9-dienoic acid is unique due to its specific chain length and double bond positions. Compared to other similar compounds, it exhibits distinct biological activities and physicochemical properties. For example, its cytotoxic effects are more pronounced than those of 23-Methyl-5Z,9Z-tetracosadienoic acid, making it a more potent candidate for anticancer research .
Properties
CAS No. |
191158-83-5 |
---|---|
Molecular Formula |
C24H44O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
22-methyltricosa-5,9-dienoic acid |
InChI |
InChI=1S/C24H44O2/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(25)26/h6,8,14,16,23H,3-5,7,9-13,15,17-22H2,1-2H3,(H,25,26) |
InChI Key |
VVYIBXYORICHDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
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